2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
This compound is a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . It has been studied as a ligand for Alpha1-Adrenergic Receptor, which is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The compound is obtained via a multi-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The structure is assigned using techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The compound has been subject to comparative analysis with structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Scientific Research Applications
5-HT6 Receptor Antagonism
A study by Vera et al. (2016) explored the design and synthesis of novel derivatives of N-arylsulfonyindole as 5-HT6 receptor modulators. Among these, a compound with a similar structure to 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one showed significant binding affinity and antagonist profile in 5-HT6 receptor functional assays. This indicates its potential as a modulator of the 5-HT6 receptor, which is a target for various neurological and psychiatric disorders (Vera et al., 2016).
Mixed Serotonergic and Dopaminergic Activity
Perrone et al. (1994) synthesized arylpiperazine derivatives with terminal dihydronaphthalene fragments to exhibit mixed serotonergic and dopaminergic activity. This class of compounds, including structures related to the query compound, showed high affinity for 5-HT1A receptors and moderate affinity for D-2 dopamine receptors. These findings suggest potential applications in antipsychotic and anxiolytic therapies (Perrone et al., 1994).
Sigma-2 Receptor Ligand
Kassiou et al. (2005) identified a compound structurally similar to the query compound as a potent and selective sigma-2 receptor ligand. The research implied potential applications in the study of sigma-2 receptors, which are implicated in cancer and neurological diseases (Kassiou et al., 2005).
5-HT1A Receptor Antagonism
Research by Plenevaux et al. (2000) described a compound structurally similar to the query molecule as a 5-HT1A antagonist, useful in studying serotonergic neurotransmission. This indicates its potential application in researching serotonin-related neurological and psychiatric conditions (Plenevaux et al., 2000).
Future Directions
properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOARVZMKMVACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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